

Physical and chemical properties of 4-Bromo-2-isopropoxybenzoic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4-Bromo-2-(propan-2-yloxy)benzoic acid

Cat. No.: B3076044

[Get Quote](#)

An In-depth Technical Guide to 4-Bromo-2-isopropoxybenzoic Acid for Advanced Research and Development

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged with 4-Bromo-2-isopropoxybenzoic acid. The document moves beyond a simple data sheet to provide a synthesized overview of its chemical and physical properties, reactivity, and analytical characterization, grounded in established chemical principles. The insights herein are designed to empower strategic decision-making in experimental design and synthetic applications.

Core Chemical Identity and Structural Framework

4-Bromo-2-isopropoxybenzoic acid is a polysubstituted aromatic carboxylic acid. Its structure is characterized by a benzoic acid core, substituted with a bromine atom at the C4 position and an isopropoxy group at the C2 position. This specific arrangement of functional groups—a halogen for potential cross-coupling, an ether linkage, and a carboxylic acid for derivatization—makes it a versatile building block in synthetic chemistry.

Table 1: Chemical Identifiers and Properties

Identifier	Value	Source
IUPAC Name	4-bromo-2-(propan-2- yloxy)benzoic acid	[1]
CAS Number	1038595-51-5	[1]
Molecular Formula	C ₁₀ H ₁₁ BrO ₃	[1]
Molecular Weight	259.10 g/mol	[1]
Canonical SMILES	CC(C)OC1=CC(Br)=CC=C1C(=O)O	[1]
InChI Key	OGUXMLVVIGHPIN- UHFFFAOYSA-N	[1]
Predicted LogP	3.02	[1]
Appearance	White to off-white solid (inferred)	

| Purity | Typically available at ≥95% |[\[1\]](#) |

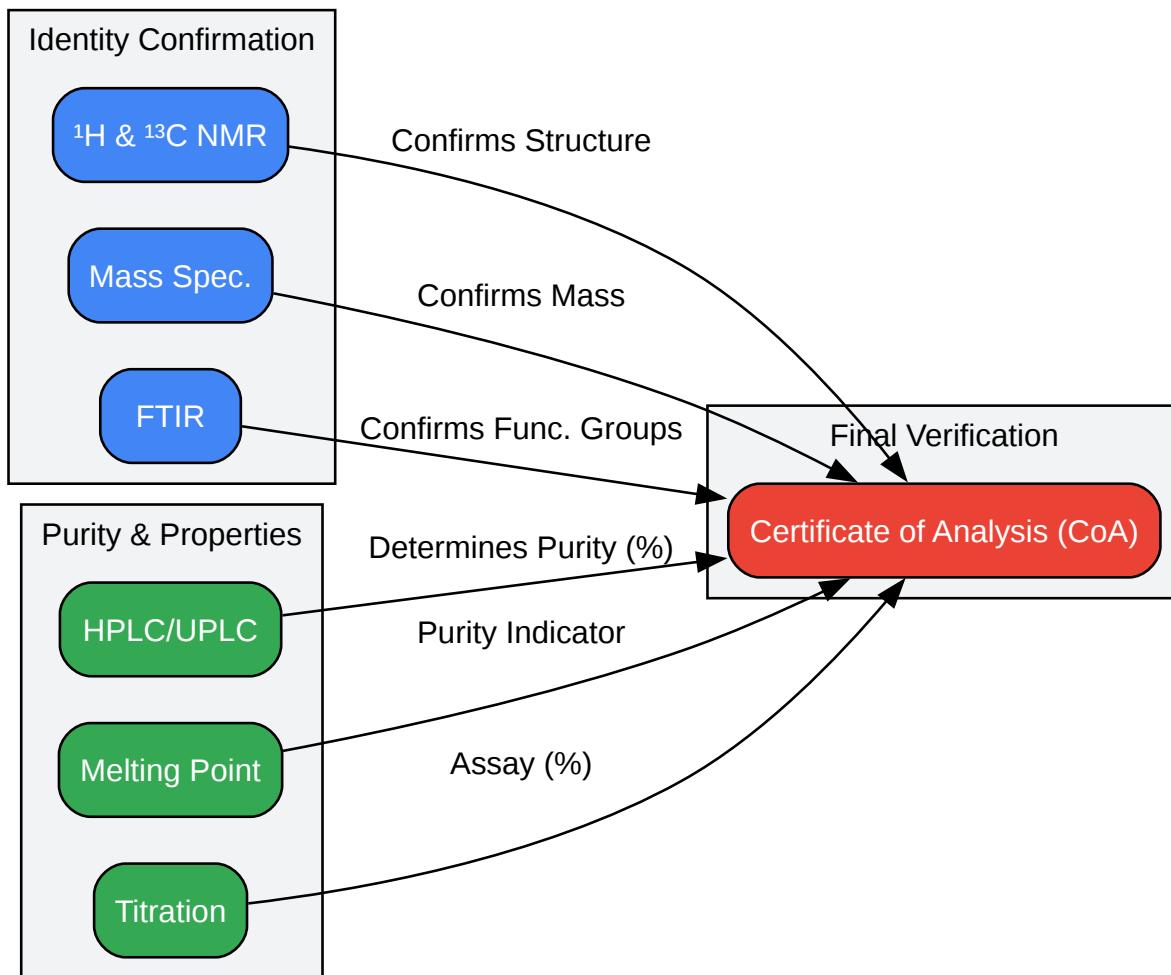
The molecule's three-dimensional arrangement and key functional groups are critical to its reactivity and interactions. The ortho-isopropoxy group provides steric hindrance around the carboxylic acid, a factor that must be considered in reaction kinetics.

Caption: Molecular structure of 4-Bromo-2-isopropoxybenzoic acid.

Physicochemical Profile: Implications for Application

The physical properties of a compound govern its behavior in both reaction vessels and biological systems. Solubility, acidity, and lipophilicity are paramount for drug development professionals.

Table 2: Physicochemical Data


Property	Value / Description	Implication
Solubility	Expected to have low solubility in water. Soluble in organic solvents like ethanol, DMSO, and acetone.	Low aqueous solubility is common for drug-like molecules and may necessitate formulation strategies. Good organic solvent solubility facilitates its use in synthesis.[2]
Acidity (pKa)	Not experimentally determined. Estimated to be in the range of 3-5.	The carboxylic acid group is acidic, allowing for salt formation to potentially increase aqueous solubility and enabling base-mediated reactions.

| Physical Form | Solid at room temperature. | Facilitates handling, weighing, and storage compared to liquids or oils.[3] |

The predicted LogP of ~3.0 suggests that the molecule is moderately lipophilic. This property is a double-edged sword in drug discovery: it can enhance membrane permeability but may also lead to non-specific binding and lower aqueous solubility.

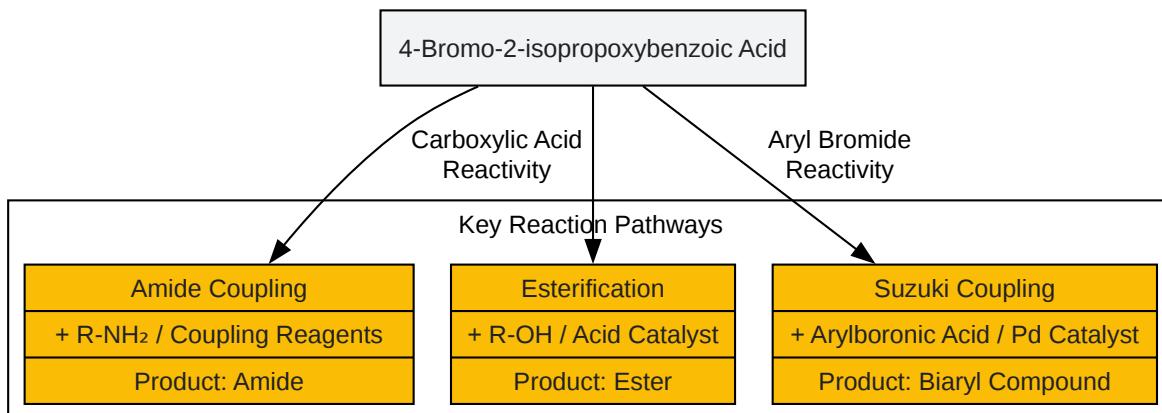
Analytical Characterization: A Self-Validating Protocol

Accurate identification and purity assessment are non-negotiable. A combination of spectroscopic and chromatographic techniques provides a robust, self-validating system to generate a Certificate of Analysis (CoA).

[Click to download full resolution via product page](#)

Caption: Workflow for generating a Certificate of Analysis (CoA).

Expected Spectral Data


- ¹H NMR: The spectrum should show distinct signals for the three aromatic protons, a septet for the isopropoxy methine proton, a doublet for the six isopropoxy methyl protons, and a broad singlet for the acidic carboxylic acid proton (often >10 ppm).
- ¹³C NMR: Approximately 10 distinct carbon signals are expected, including the characteristic carbonyl carbon (~170 ppm), aromatic carbons (110-160 ppm), and the aliphatic carbons of the isopropoxy group.

- FTIR Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid ($\sim 2500\text{-}3300\text{ cm}^{-1}$), a sharp C=O stretch ($\sim 1700\text{ cm}^{-1}$), C-O stretching for the ether and acid, and bands corresponding to the substituted benzene ring.
- Mass Spectrometry: The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion $[\text{M}]^+$ and $[\text{M}+2]^+$ in a roughly 1:1 ratio, which is definitive proof of the presence of a single bromine atom.

Chemical Reactivity and Synthetic Utility

The utility of 4-Bromo-2-isopropoxybenzoic acid lies in the orthogonal reactivity of its functional groups.

- Carboxylic Acid: This group is a primary handle for amide bond formation, a cornerstone of medicinal chemistry. It can be activated (e.g., to an acid chloride or with coupling reagents like HATU/EDC) to react with amines, forming amides. It can also be esterified or reduced.
- Aryl Bromide: The C-Br bond is a versatile site for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the introduction of diverse substituents at the C4 position, enabling rapid library synthesis for structure-activity relationship (SAR) studies.
- Isopropoxy Group: This ether is generally stable under many reaction conditions. Its primary role is steric and electronic; as an electron-donating group, it influences the reactivity of the aromatic ring and can impact the binding of the final molecule to biological targets.

[Click to download full resolution via product page](#)

Caption: Key synthetic transformations of the title compound.

Synthesis and Sourcing

While multiple synthetic routes are plausible, a common approach involves the bromination of an isopropoxybenzoic acid precursor or the etherification of a brominated hydroxybenzoic acid. For research and development purposes, this compound is typically sourced from specialized chemical suppliers. When sourcing, it is critical to obtain a batch-specific CoA to verify purity and identity, as isomeric impurities (such as 4-bromo-2-isopropylbenzoic acid) could confound experimental results.

Applications in Drug Discovery and Materials Science

Substituted benzoic acids are privileged structures in medicinal chemistry. The title compound serves as a valuable intermediate for several reasons:

- Scaffold for API Synthesis: It provides a rigid core that can be elaborated at two distinct points (the acid and the bromide) to explore chemical space efficiently. Analogous bromoaromatic acids are key intermediates in the synthesis of numerous APIs.[4][5]

- Modulation of Physicochemical Properties: The isopropoxy group can improve metabolic stability and modulate lipophilicity compared to a simple hydroxyl or methoxy group.
- Prodrug Strategies: The carboxylic acid can be masked as an ester or other labile group in a prodrug approach to improve properties like permeability or to achieve targeted drug release. [\[6\]](#)

Safety and Handling

As a laboratory chemical, 4-Bromo-2-isopropoxybenzoic acid must be handled with appropriate care.

Table 3: GHS Hazard Information

Category	Information	Source
Pictogram	GHS07 (Harmful/Irritant)	[1]
Signal Word	Warning	[1]
Hazard Statements	H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[1]

| Precautionary Phrases | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |[\[1\]](#) |

Standard laboratory practice, including the use of a fume hood, safety glasses, and chemical-resistant gloves, is mandatory when handling this compound.

References

- CymitQuimica. (n.d.). 4-Bromo-2-isopropylbenzoic acid.
- Sigma-Aldrich. (n.d.). 4-Bromobenzoic acid.
- Guidechem. (n.d.). 4-Isopropylbenzoic acid 536-66-3 wiki.

- ChemBK. (2024). 4-Bromo-3-isopropylbenzoic acid.
- AChemBlock. (n.d.). 4-Bromo-2-isopropylbenzoic acid 95% | CAS: 741698-83-9.
- Thermo Fisher Scientific. (n.d.). 4-Bromobenzoic acid, 97%.
- ChemicalBook. (n.d.). 4-Bromo-2-hydroxybenzoic acid synthesis.
- ChemicalBook. (n.d.). 4-Bromo-2-hydroxybenzoic acid CAS#: 1666-28-0.
- Smolecule. (n.d.). Buy 3-Bromo-2-isopropoxybenzoic acid | 1247577-76-9.
- PubChem. (n.d.). 2-Bromo-4-isopropylbenzoic acid.
- PubChem. (n.d.). 4-Bromo-3-isopropylbenzoic acid.
- Fluorochem. (n.d.). 4-Bromo-2-isopropoxybenzoic acid.
- ChemicalBook. (n.d.). 4-BROMO-2-(CARBOXYMETHYL)BENZOIC ACID synthesis.
- Organic Syntheses. (n.d.). Procedure.
- Sigma-Aldrich. (n.d.). 4-bromo-2-isopropylbenzoic acid.
- PubChem. (n.d.). 3-Bromo-4-isopropylbenzoic acid.
- ChemicalBook. (n.d.). 4-ISOPROPOXYBENZOIC ACID | 13205-46-4.
- CymitQuimica. (n.d.). 4-Bromo-2-isobutoxybenzoic acid.
- NIST. (n.d.). Benzoic acid, 4-bromo-, ethyl ester.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-isopropylbenzoic acid | 741698-83-9.
- Brainly.in. (2020). Write reaction showing conversion of p- bromoisopropyl benzene into p- Isopropyl benzoic acid (3 step).
- NIST. (n.d.). Benzoic acid, 4-bromo-.
- PubChem. (n.d.). 4-Bromo-2-hydroxybenzoic acid.
- MedChemExpress. (n.d.).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Bromo-2-nitrobenzoic Acid in Modern Pharmaceutical Synthesis.
- X-MOL. (n.d.). What are the applications and synthesis methods of 4-Bromo-2-fluorobenzoic acid? - FAQ.
- Brainly.in. (2021). Write reaction showing conversion of p-bromoisopropyl benzene into p- isopropyl benzoic acid.
- Google Patents. (n.d.). Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
- Sigma-Aldrich. (n.d.). 4-bromo-2-isopropylbenzoic acid.
- Journal of Green Science and Technology. (n.d.).
- Chegg.com. (2020). Solved Please analyze all spectra for 4-bromobenzoic acid.
- Royal Society of Chemistry. (n.d.). Prodrugs as empowering tools in drug discovery and development.
- PubChem. (n.d.). 1-Bromo-3-isopropoxybenzene.
- Journal of Molecular Structure. (2025). Experimental and theoretical IR, Raman, NMR spectra of 2-, 3- and 4-aminobenzoic acids.

- PubChem. (n.d.). 3-Isopropoxybenzoic acid.
- Sigma-Aldrich. (n.d.). 4-Bromo-2-ethylbenzoic acid | 644984-78-1.
- The Good Scents Company. (n.d.). 1-butyl pyrrole, 589-33-3.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. Page loading... wap.guidechem.com
- 3. 4-Bromo-2-isopropylbenzoic acid 95% | CAS: 741698-83-9 | AChemBlock achemblock.com
- 4. nbinno.com [nbinno.com]
- 5. guidechem.com [guidechem.com]
- 6. Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates - Chemical Society Reviews (RSC Publishing) [\[pubs.rsc.org\]](http://pubs.rsc.org)
- To cite this document: BenchChem. [Physical and chemical properties of 4-Bromo-2-isopropoxybenzoic acid]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3076044#physical-and-chemical-properties-of-4-bromo-2-isopropoxybenzoic-acid\]](https://www.benchchem.com/product/b3076044#physical-and-chemical-properties-of-4-bromo-2-isopropoxybenzoic-acid)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com